molecular formula C11H13NO2 B8453125 3-Hydroxy-2-isopropylisoindoline-1-one

3-Hydroxy-2-isopropylisoindoline-1-one

Cat. No.: B8453125
M. Wt: 191.23 g/mol
InChI Key: WAKQJXPJVPXAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-isopropylisoindoline-1-one is a chiral oxindole derivative of significant interest in medicinal chemistry and organic synthesis. Compounds based on the isoindolinone and oxindole scaffolds are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules and natural products . The 3-hydroxyoxindole core is a key structural motif found in compounds with a diverse range of biological activities . Specifically, chiral 3-hydroxyoxindole analogues have been identified as promising scaffolds, with some derivatives advancing into clinical trials for various diseases . The enantiopurity of such compounds is often critical for their biological activity; for instance, certain (S)-enantiomers have demonstrated significantly greater potency than their (R)-counterparts or racemic mixtures in inhibiting specific protein-protein interactions . As a reagent, this compound serves as a versatile synthetic intermediate and building block for constructing novel molecular architectures. It can be utilized in catalytic asymmetric synthesis, the development of small-molecule libraries for high-throughput screening, and the total synthesis of more complex natural products . Its structure offers opportunities for further functionalization, making it a valuable precursor for pharmaceutical research and development. This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO2/c1-7(2)12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7,10,13H,1-2H3

InChI Key

WAKQJXPJVPXAES-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxyisoindolin-1-one Derivatives

Key analogs from the evidence include:

Compound Substituents (Position 2/3) Yield (%) Melting Point (°C) IR (C=O stretch, cm⁻¹) Molecular Weight (g/mol) Reference
1d 2-(hydroxyethyl)/3-benzyl 82 114–120 1689 283.31
1p 2-(thiophen-2-ylmethyl)/3-benzyl 90 185–189 1682 335.42
1y 2-(2-hydroxyethyl)/3-(benzyloxyethyl) 72 87–90 1690 327.36
  • Yield : Bulky or electron-rich substituents (e.g., thiophenemethyl in 1p) correlate with higher yields (90%), possibly due to improved reaction kinetics or stability during purification .
  • Melting Point : Aromatic or rigid substituents (e.g., thiophene in 1p) elevate melting points (185–189°C), while flexible chains (e.g., hydroxyethyl in 1y) reduce them (87–90°C) .
  • IR Spectroscopy : The carbonyl (C=O) stretch remains consistent (~1680–1690 cm⁻¹), indicating minimal electronic perturbation from substituents .

For 3-Hydroxy-2-isopropylisoindoline-1-one , the isopropyl group is expected to lower melting points compared to aromatic substituents (e.g., 1p) but enhance lipophilicity.

Dione Derivatives

5-Amino-2-cyclopropylisoindoline-1,3-dione (CAS 307990-29-0) differs structurally, featuring two ketone groups (1,3-dione) and an amino substituent.

Indolin-2-one Derivatives

Indolin-2-one (CAS 59-48-3) shares a lactam core but lacks the fused benzene ring of isoindolinones. Its smaller molecular weight (133.15 g/mol) and higher LogP (predicted XLOGP3: 1.3) suggest greater lipophilicity and BBB permeability compared to bulkier isoindolinones .

Data Tables

Table 1: Functional Group Impact on Properties

Functional Group Effect on Melting Point Effect on Yield Example Compound
Aromatic (thiophene) ↑↑ (185–189°C) ↑↑ (90%) 1p
Aliphatic (hydroxyethyl) ↓↓ (87–90°C) ↓ (72%) 1y
Cyclopropane (dione) N/A N/A 5-Amino-2-cyclopropyl

Research Findings and Implications

  • Steric Effects : Bulky substituents (e.g., isopropyl) may reduce reaction yields due to steric hindrance but improve thermal stability.
  • Hydrogen Bonding : The 3-hydroxy group enhances crystallinity, as seen in high yields and defined melting points .

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-2-isopropylisoindoline-1-one, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, reacting substituted isoindolinones with hydroxyl-bearing alkyl/aryl groups under basic conditions (e.g., NaOH in ethanol) at room temperature for 48 hours is a common method . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility and reaction homogeneity.
  • Catalyst use : Bases like piperidine or K2CO3 can accelerate reaction kinetics.
  • Purification : Column chromatography (n-hexane/ethyl acetate gradients) ensures high purity .
  • Yield monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1:2 molar ratio of carbonyl precursor to amine) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?

Core techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., hydroxy group at δ 3.5–5.0 ppm) and carbonyl signals (δ 165–175 ppm) .
  • IR spectroscopy : Confirm hydroxyl (3350–3450 cm<sup>−1</sup>) and carbonyl (1680–1700 cm<sup>−1</sup>) stretches .
  • Elemental analysis : Validate C/H/N ratios against theoretical values . For discrepancies, repeat experiments under inert atmospheres to rule out oxidation, and cross-validate with HPLC-MS or X-ray crystallography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency response : For ingestion or exposure, rinse affected areas with water and consult SDS immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel analogs of this compound?

  • Reproducibility checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert gas) to exclude environmental variability .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to clarify ambiguous coupling or overlapping signals .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What experimental strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?

  • Analog design : Introduce substituents (e.g., halogens, methoxy groups) at the isoindoline or isopropyl positions to assess electronic effects .
  • In vitro assays : Test bioactivity (e.g., enzyme inhibition) using dose-response curves (IC50 values) and compare with control compounds .
  • Statistical modeling : Apply QSAR to correlate substituent properties (Hammett constants, logP) with activity trends .

Q. How should researchers design degradation studies to evaluate the stability of this compound under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C .
  • Analytical monitoring : Use HPLC-UV at 254 nm to track degradation products and calculate half-life .
  • Kinetic analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Methodological Notes

  • Data validation : Always include triplicate measurements and report standard deviations for reproducibility .
  • Ethical reporting : Disclose synthetic yields, purity thresholds, and unanticipated byproducts to ensure transparency .

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